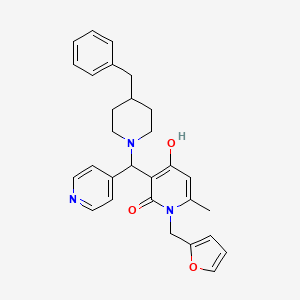
3-((4-benzylpiperidin-1-yl)(pyridin-4-yl)methyl)-1-(furan-2-ylmethyl)-4-hydroxy-6-methylpyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-((4-benzylpiperidin-1-yl)(pyridin-4-yl)methyl)-1-(furan-2-ylmethyl)-4-hydroxy-6-methylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C29H31N3O3 and its molecular weight is 469.585. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
3-((4-benzylpiperidin-1-yl)(pyridin-4-yl)methyl)-1-(furan-2-ylmethyl)-4-hydroxy-6-methylpyridin-2(1H)-one, identified by its CAS number 939242-61-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure–activity relationships based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is C26H31N3O2 with a molecular weight of 417.5 g/mol. Its structure features a complex arrangement that includes a furan ring and piperidine moieties, which are known to play significant roles in biological interactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of related compounds featuring similar structural motifs. For instance, a series of N-aryl-N-piperidines were synthesized and evaluated for their antiproliferative activities against various cancer cell lines, including A549 (lung), MCF7 (breast), HCT116 (colon), and PC3 (prostate) cells. The results indicated that certain derivatives exhibited IC50 values below 5 µM against these cell lines, suggesting potent anticancer activity .
Table 1: Antiproliferative Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 9b | A549 | <5 |
| 9d | HCT116 | <3 |
| 9e | MCF7 | <3 |
| 9g | PC3 | <5 |
The mechanism by which this compound exerts its biological effects is likely multifaceted. Compounds with similar structures have been shown to inhibit pathways involved in cell proliferation and survival. For example, studies indicate that pyridinone derivatives can interact with kinase targets, leading to downregulation of key proteins such as phosphorylated eIF4E and Mcl-1, which are critical for cancer cell survival .
Study on Pyridinone Derivatives
A comprehensive study on pyridinone derivatives demonstrated their broad pharmacological properties, including antitumor effects. The study found that certain derivatives were capable of generating multiple hydrophobic interactions with target proteins, enhancing their binding affinity and biological activity .
High-throughput Screening Results
In another investigation utilizing high-throughput screening methods, compounds similar to the target were evaluated for their ability to inhibit APOBEC3G, an enzyme implicated in cancer progression. Some derivatives exhibited significant inhibitory activity after aging in solution, indicating that stability and formulation could affect biological outcomes .
Structure–Activity Relationship (SAR)
The structure–activity relationship analysis reveals that modifications to the piperidine and pyridine rings can significantly influence the biological activity of these compounds. For instance:
- Piperidine Substituents : Variations in substituents on the piperidine ring can enhance or diminish anticancer potency.
- Pyridine Positioning : The positioning of functional groups on the pyridine ring affects the interaction with biological targets.
Properties
IUPAC Name |
3-[(4-benzylpiperidin-1-yl)-pyridin-4-ylmethyl]-1-(furan-2-ylmethyl)-4-hydroxy-6-methylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31N3O3/c1-21-18-26(33)27(29(34)32(21)20-25-8-5-17-35-25)28(24-9-13-30-14-10-24)31-15-11-23(12-16-31)19-22-6-3-2-4-7-22/h2-10,13-14,17-18,23,28,33H,11-12,15-16,19-20H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBHHXDXSEJMALU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC2=CC=CO2)C(C3=CC=NC=C3)N4CCC(CC4)CC5=CC=CC=C5)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














